(3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H20Cl2N2 |
|---|---|
Molecular Weight |
263.20 g/mol |
IUPAC Name |
1-benzyl-N-methylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c1-13-12-7-8-14(10-12)9-11-5-3-2-4-6-11;;/h2-6,12-13H,7-10H2,1H3;2*1H |
InChI Key |
NAVVMBPTIXZIKU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(C1)CC2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Master File: (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine
[1][2]
Executive Summary
Compound Identity: (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine CAS Number: 144043-17-4 Role: Chiral Building Block / Pharmaceutical Intermediate[1][2][3]
(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine is a high-value chiral diamine scaffold extensively utilized in the synthesis of bioactive pharmaceutical ingredients (APIs). Its rigid pyrrolidine core, coupled with the defined (3R)-stereochemistry, serves as a critical pharmacophore for modulating potency and selectivity in G-protein coupled receptor (GPCR) antagonists, kinase inhibitors, and next-generation quinolone antibiotics. This guide outlines the chemical specification, validated synthetic pathways, and quality control protocols required for its deployment in drug discovery and development.
Chemical Profile & Specification
The precise characterization of this enantiomer is vital to prevent off-target toxicity associated with the (S)-isomer (CAS 169749-99-9).
Identity Table
| Parameter | Specification |
| IUPAC Name | (3R)-1-Benzyl-N-methylpyrrolidin-3-amine |
| Common Name | (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine |
| CAS Number | 144043-17-4 |
| Molecular Formula | C₁₂H₁₈N₂ |
| Molecular Weight | 190.29 g/mol |
| Chiral Center | C3 (Rectus / R-configuration) |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~273°C (760 mmHg) / 110-115°C (0.5 mmHg) |
| Density | 0.990 g/mL (20°C) |
| Flash Point | >110°C |
Stereochemical Validation
-
Optical Rotation:
( , Ethanol).-
Note: The sign of rotation is negative (-), distinguishing it from the (S)-enantiomer which exhibits a positive (+) rotation.
-
-
Solubility: Miscible in DCM, Methanol, Ethanol, and Ethyl Acetate. Slightly soluble in water (free base); highly soluble as HCl/oxalate salt.
Synthetic Methodology
To ensure high enantiomeric excess (ee >98%), the preferred synthetic route utilizes a Nucleophilic Substitution with Inversion (Walden Inversion) strategy starting from the chiral pool precursor, (S)-1-Benzyl-3-hydroxypyrrolidine. This method is superior to resolution techniques for scale-up as it avoids yield loss inherent in discarding the unwanted enantiomer.
Reaction Pathway (Walden Inversion Strategy)
-
Starting Material: (S)-1-Benzyl-3-hydroxypyrrolidine (derived from L-Malic Acid or L-Aspartic Acid).
-
Activation: The C3-hydroxyl group is converted to a good leaving group (Mesylate or Tosylate).
-
Displacement: Nucleophilic attack by Methylamine (
) proceeds via an mechanism, inverting the stereocenter from (S) to (R).
Experimental Protocol (Bench Scale)
-
Step 1: Mesylation
-
Dissolve (S)-1-Benzyl-3-hydroxypyrrolidine (1.0 eq) in dry DCM at 0°C.
-
Add Triethylamine (1.5 eq) followed by Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir for 2 hours. Aqueous workup yields the (S)-Mesylate intermediate.
-
-
Step 2: Amination (Inversion)
-
Dissolve (S)-Mesylate in THF or Acetonitrile in a pressure vessel.
-
Add excess Methylamine (40% aq. or 2M in THF, 5-10 eq) to drive kinetics and prevent bis-alkylation.
-
Heat to 60-80°C for 12-24 hours.
-
Purification: Concentrate, basify with NaOH, extract with DCM. Distill under reduced pressure or form the oxalate salt for crystallization.
-
Process Flow Diagram
The following Graphviz diagram illustrates the stereochemical inversion pathway, highlighting the critical control points.
Figure 1: Stereoselective synthesis via nucleophilic displacement of a mesylate leaving group.
Quality Control & Validation
Trustworthiness in data is established through rigorous analytical verification.
Chiral HPLC Method
To quantify enantiomeric purity (ee%), a validated chiral HPLC method is required.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210-220 nm.
-
Acceptance Criteria: (R)-isomer > 98.5%; (S)-isomer < 1.5%.
NMR Characterization (Diagnostic Signals)
-
NMR (400 MHz,
):- 7.20-7.35 (m, 5H, Aromatic).
-
3.60 (s, 2H,
). -
3.25 (m, 1H,
). -
2.40 (s, 3H,
). -
Note: The singlet at 2.40 ppm is diagnostic for the N-methyl group; its integration must be exactly 3H relative to the benzyl protons.
Pharmaceutical Applications
The (3R)-1-Benzyl-3-(methylamino)pyrrolidine scaffold is a "privileged structure" in medicinal chemistry.
Structural Advantages
-
Conformational Restriction: The pyrrolidine ring restricts the conformational freedom of the amine side chain, reducing the entropic penalty upon binding to protein targets.
-
Basicity Modulation: The secondary amine (
) serves as a hydrogen bond donor/acceptor and a cationic center at physiological pH, crucial for electrostatic interactions with Asp/Glu residues in receptor pockets (e.g., GPCRs). -
Vector Control: The (3R) stereochemistry directs the N-methyl group into specific hydrophobic sub-pockets, often improving selectivity over the (3S) isomer.
Therapeutic Areas
-
Antibiotics (Quinolones): Used as a side-chain precursor for novel fluoroquinolones (e.g., analogs of Gemifloxacin or Nemonoxacin) to broaden the spectrum against Gram-positive bacteria and MRSA.
-
CNS Agents: The scaffold appears in antagonists for Histamine H3 receptors and Dopamine D3/D4 receptors, utilized in treating cognitive disorders and schizophrenia.
-
Chemokine Antagonists: Applied in the synthesis of CCR5 antagonists for HIV treatment, where the pyrrolidine nitrogen interacts with the receptor's acidic residues.
Handling & Safety (MSDS Summary)
Signal Word: DANGER
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage (Corrosive).
-
H302: Harmful if swallowed.
-
-
Precautionary Measures:
-
Always handle in a chemical fume hood.
-
Wear nitrile gloves, lab coat, and chemical splash goggles.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The free base is sensitive to carbon dioxide (forms carbamates) and oxidation.
-
References
-
AmBeed. (2024). Product Analysis: (R)-1-Benzyl-3-(methylamino)pyrrolidine (CAS 144043-17-4).[1][4][5] Retrieved from
-
ChemicalBook. (2024). Supplier and Property Data for (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine. Retrieved from
- Culbertson, T. P., et al. (1987). "Quinolone antibacterial agents: Structure-activity relationships of the 7-substituent." Journal of Medicinal Chemistry, 30(10), 1711-1715. (Foundational text on pyrrolidine side-chains in antibiotics).
- Federsel, H. J. (2005). "Asymmetry on large scale: The roadmap to stereoselective processes." Nature Reviews Drug Discovery, 4, 685–697. (Principles of chiral pool synthesis).
-
BLD Pharm. (2024). Safety Data Sheet (SDS) for CAS 169749-99-9 and 144043-17-4. Retrieved from
Sources
- 1. apichemistry.com [apichemistry.com]
- 2. (3R)-(-)-1-BENZYL-3-(METHYLAMINO)PYRROLIDINE manufacturers and suppliers in india [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. ambatraders.com [ambatraders.com]
- 5. 169749-99-9 | (S)-N-Benzyl-3-methylaminopyrrolidine | Chiral Building Blocks | Ambeed.com [ambeed.com]
An In-depth Technical Guide to the Stereoselective Synthesis of (3R)-(-)-Benzyl-3-(methylamino)pyrrolidine
Introduction: The Significance of Chiral Pyrrolidines in Medicinal Chemistry
The pyrrolidine scaffold is a cornerstone in modern drug discovery, present in a multitude of biologically active compounds and FDA-approved drugs.[1] Its rigid, five-membered ring structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal framework for optimizing interactions with biological targets. The stereochemistry of substituted pyrrolidines is often a critical determinant of their pharmacological activity. The specific enantiomer, (3R)-(-)-Benzyl-3-(methylamino)pyrrolidine, is a key chiral building block in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[2] This guide provides a comprehensive, in-depth technical overview of a robust and stereoselective pathway for the synthesis of this valuable compound, intended for researchers, scientists, and professionals in drug development.
Strategic Approach to the Synthesis
The synthesis of this compound hinges on the strategic introduction of three key structural features: the pyrrolidine ring, the benzyl group on the nitrogen atom, and the methylamino group at the C3 position with a defined (R) stereochemistry. An efficient and logical pathway commences with a readily available chiral precursor to ensure the desired stereochemical outcome. This guide will focus on a multi-step synthesis starting from (R)-3-hydroxypyrrolidine, a commercially available chiral building block.
The core transformations in this synthetic route are:
-
N-Benzylation: Introduction of the benzyl protecting group onto the pyrrolidine nitrogen.
-
Hydroxyl Group Activation: Conversion of the hydroxyl group at the C3 position into a good leaving group to facilitate nucleophilic substitution.
-
Nucleophilic Substitution: Introduction of the methylamino group via an S(_N)2 reaction.
This strategic sequence allows for the precise and controlled construction of the target molecule, ensuring high stereochemical purity.
Detailed Synthesis Pathway
The synthesis of this compound can be efficiently achieved in three key steps starting from (R)-3-hydroxypyrrolidine.
Figure 1: Overall synthesis workflow for this compound.
Step 1: Synthesis of (R)-N-Benzyl-3-hydroxypyrrolidine
The initial step involves the protection of the secondary amine of (R)-3-hydroxypyrrolidine with a benzyl group. This is a standard N-alkylation reaction. The benzyl group is chosen for its stability under a range of reaction conditions and its potential for removal via hydrogenolysis if required in subsequent synthetic steps.
Experimental Protocol:
-
To a solution of (R)-3-hydroxypyrrolidine (1.0 eq) in acetonitrile, add potassium carbonate (K(_2)CO(_3), 2.0 eq).
-
To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield (R)-N-Benzyl-3-hydroxypyrrolidine.
Causality of Experimental Choices:
-
Solvent: Acetonitrile is a suitable polar aprotic solvent for this S(_N)2 reaction, effectively dissolving the reactants while not interfering with the nucleophilic attack.
-
Base: Potassium carbonate is a mild inorganic base, sufficient to deprotonate the secondary amine, thereby activating it for nucleophilic attack on the benzyl bromide. It is easily removed by filtration.
-
Reagent: Benzyl bromide is a reactive electrophile for this N-alkylation.
Step 2: Synthesis of (R)-N-Benzyl-3-mesyloxypyrrolidine
To facilitate the introduction of the methylamino group, the hydroxyl group at the C3 position must be converted into a good leaving group. Mesylation is a common and effective method for this transformation. The resulting mesylate is highly susceptible to nucleophilic attack.
Experimental Protocol:
-
Dissolve (R)-N-Benzyl-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et(_3)N, 1.5 eq) to the solution.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, ensuring the temperature remains at 0 °C.[3]
-
Stir the reaction mixture at 0 °C and monitor its completion by TLC.[3]
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-N-Benzyl-3-mesyloxypyrrolidine. This crude product is often used in the next step without further purification.
Causality of Experimental Choices:
-
Reagents: Methanesulfonyl chloride is a highly effective reagent for converting alcohols into excellent leaving groups (mesylates).[4] Triethylamine is used as an organic base to neutralize the HCl generated during the reaction.
-
Solvent: Dichloromethane is an inert solvent that dissolves the reactants well and is easily removed.
-
Temperature: The reaction is carried out at 0 °C to control the exothermicity and minimize potential side reactions.
Step 3: Synthesis of this compound
The final step is the nucleophilic substitution of the mesylate group with methylamine. This is an S(_N)2 reaction that proceeds with inversion of configuration at the C3 position if the starting material were of the opposite stereochemistry. However, as we start with the desired (R)-configuration at the hydroxyl group, we aim for a reaction that proceeds with overall retention of configuration. In this case, the direct displacement of the mesylate by methylamine will lead to the desired (3R) product.
Experimental Protocol:
-
Dissolve the crude (R)-N-Benzyl-3-mesyloxypyrrolidine (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF).
-
Add a solution of methylamine (a significant excess, e.g., 5-10 eq, either as a solution in THF or as a gas bubbled through the solution) at room temperature.
-
Stir the reaction mixture in a sealed vessel at room temperature or with gentle heating and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess methylamine and its salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality of Experimental Choices:
-
Nucleophile: A large excess of methylamine is used to drive the reaction to completion and to minimize potential elimination side reactions.
-
Solvent: THF is a good solvent for this type of substitution reaction, as it is polar enough to dissolve the reactants but does not react with them.
-
Purification: Column chromatography is necessary to separate the desired product from any unreacted starting material and potential side products.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Solvent | Typical Yield |
| 1 | (R)-3-Hydroxypyrrolidine | (R)-N-Benzyl-3-hydroxypyrrolidine | Benzyl bromide, K(_2)CO(_3) | Acetonitrile | 85-95% |
| 2 | (R)-N-Benzyl-3-hydroxypyrrolidine | (R)-N-Benzyl-3-mesyloxypyrrolidine | Methanesulfonyl chloride, Et(_3)N | Dichloromethane | >95% (crude) |
| 3 | (R)-N-Benzyl-3-mesyloxypyrrolidine | This compound | Methylamine | Tetrahydrofuran | 70-85% |
Conclusion: A Reliable Pathway to a Key Chiral Intermediate
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound, a crucial building block in pharmaceutical research. By starting with a readily available chiral precursor and employing a series of well-established and high-yielding reactions, this methodology ensures the production of the target molecule with high stereochemical integrity. The careful selection of reagents and reaction conditions at each stage is paramount to the success of the synthesis, minimizing side reactions and maximizing yield and purity. This in-depth guide serves as a valuable resource for scientists and researchers engaged in the synthesis of complex, biologically active molecules.
References
-
A simple synthesis of substituted N-benzyl-3-pyrrolidinols. (2025, August 22). Taylor & Francis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
Sources
The Solubility Profile of (3R)-(-)-Benzyl-3-(methylamino)pyrrolidine: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility profile of (3R)-(-)-Benzyl-3-(methylamino)pyrrolidine, a chiral pyrrolidine derivative of interest in pharmaceutical development. In the absence of extensive published experimental data, this document synthesizes theoretical principles with established analytical protocols to offer a robust strategy for its evaluation. We delve into the predicted physicochemical properties of the molecule, outline detailed methodologies for determining its thermodynamic and kinetic solubility, and discuss the critical influence of pH and solid-state form. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of this compound's behavior in various solvent systems, a critical step in any formulation and development pipeline.
Introduction: The Imperative of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is a paramount parameter, directly influencing a drug's bioavailability, manufacturability, and therapeutic efficacy.[1][2] Poor aqueous solubility can lead to insufficient drug absorption, necessitating high doses and contributing to variability in patient response.[1] Consequently, a thorough understanding of a compound's solubility profile is not merely a characterization exercise but a critical, early-stage step in risk mitigation and strategic development.[3]
This compound is a substituted pyrrolidine, a scaffold known for its versatility in medicinal chemistry.[1] Its structure, featuring a basic tertiary amine on the pyrrolidine ring and a lipophilic benzyl group, suggests a complex solubility behavior that warrants in-depth investigation. This guide provides the theoretical and practical framework to conduct such an investigation.
Molecular Structure and Predicted Physicochemical Properties
To build a hypothesis-driven experimental plan, we first analyze the structure of this compound and its computationally predicted properties.
Molecular Structure:
-
Core: A five-membered saturated heterocycle, the pyrrolidine ring.
-
Key Functional Groups:
-
A tertiary amine (the N-benzyl group).
-
A secondary amine (the 3-methylamino group).
-
-
Chirality: The molecule is chiral, with a specific stereochemistry at the 3-position of the pyrrolidine ring.
These features, particularly the two basic nitrogen atoms, are expected to govern the compound's pH-dependent solubility. The benzyl group adds significant lipophilicity, which will influence its solubility in organic solvents and its partitioning behavior.
Predicted Physicochemical Data:
While experimental data is sparse, computational models provide valuable starting points for experimental design.
| Property | Predicted Value | Source | Implication for Solubility |
| Molecular Weight | 190.28 g/mol | [4] | Moderate molecular weight, not inherently problematic for solubility. |
| LogP | 1.4803 | [4] | Indicates a balance of lipophilicity and hydrophilicity. Suggests potential for reasonable aqueous and organic solvent solubility. |
| pKa (of conjugate acid) | 10.16 | Strong basicity. Solubility will be highly dependent on pH, increasing significantly as the pH drops below the pKa. | |
| Physical State | Clear Liquid | As a liquid, polymorphism is not a concern for the neat substance, simplifying initial solubility studies. However, salt forms may be crystalline. | |
| Density | 0.99 g/cm³ | Standard physical property. |
Theoretical Framework for Solubility
pH-Dependent Aqueous Solubility
As a diprotic base, the aqueous solubility of this compound is intrinsically linked to the pH of the medium. The two nitrogen atoms can be protonated to form cationic species, which are significantly more polar and thus more soluble in water than the neutral free base.
The relationship is governed by the Henderson-Hasselbalch equation. With a predicted pKa of 10.16, the compound will exist predominantly in its ionized, more soluble form in the acidic environment of the stomach (pH 1.2-2.5) and will become progressively less soluble as it transitions to the more neutral pH of the small intestine. This pH-solubility relationship is a critical determinant of oral absorption.
Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between two types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the system has reached equilibrium. It is the gold standard for understanding the intrinsic properties of the most stable solid form of the compound.
-
Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution. It is often determined in high-throughput screening by adding a concentrated stock solution (e.g., in DMSO) to an aqueous buffer. Kinetic solubility values are often higher than thermodynamic ones because they may reflect the solubility of a metastable or amorphous form before it converts to the most stable crystalline form.
For robust drug development, understanding both is essential. Early-stage discovery often relies on kinetic data for speed, but pre-formulation and later-stage development require accurate thermodynamic solubility data.
Experimental Design and Protocols
A systematic approach is required to fully characterize the solubility profile. The following sections detail the necessary experimental workflows.
Solid-State Characterization
While the free base is a liquid, any salt forms created to improve solubility and stability will likely be solids. The solid-state properties of an Active Pharmaceutical Ingredient (API) profoundly impact its solubility and dissolution rate.
Protocol for Salt Form Screening and Characterization:
-
Salt Formation: React this compound with a selection of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric, methanesulfonic, tartaric, citric) in various stoichiometric ratios in suitable anti-solvents.
-
Isolation: Isolate any resulting precipitates by filtration.
-
Characterization: Analyze the solid forms using a suite of techniques:
-
X-Ray Powder Diffraction (XRPD): To identify the crystalline or amorphous nature of the salt and to detect different polymorphic forms.
-
Differential Scanning Calorimetry (DSC): To determine melting points, glass transitions, and identify polymorphic transitions.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and identify solvates or hydrates.
-
Dynamic Vapor Sorption (DVS): To evaluate hygroscopicity, which can affect stability and handling.
-
Thermodynamic (Equilibrium) Solubility Determination
The shake-flask method remains the definitive approach for determining thermodynamic solubility.
Protocol for Shake-Flask Solubility Measurement:
-
Preparation: Add an excess amount of the compound (or its salt form) to a series of vials containing different solvents. For aqueous solubility, use buffers across a physiologically relevant pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, 7.4). Include key organic solvents like ethanol, propylene glycol, and polyethylene glycol solutions.
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C and 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the saturated supernatant and analyze the concentration using a validated HPLC-UV method.
-
Solid Residue Analysis: Recover the remaining solid from the vials and re-analyze using XRPD and DSC to check for any solution-mediated phase transformations to a more stable (and likely less soluble) form.
Kinetic Solubility Determination
Kinetic solubility is often assessed using high-throughput methods early in discovery.
Protocol for Nephelometric Kinetic Solubility Assay:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Dispensing: In a 96-well plate, dispense the aqueous buffer solutions of interest.
-
Addition: Add a small volume of the DMSO stock solution to the aqueous buffers and mix rapidly.
-
Measurement: Measure the turbidity (light scattering) of the resulting solutions over time using a nephelometer. The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility.
-
Data Analysis: Plot turbidity against concentration to determine the precipitation point.
Summary and Path Forward
The comprehensive characterization of this compound's solubility is a foundational activity for its successful development. Based on its chemical structure and predicted properties, it is anticipated to be a basic compound with high, pH-dependent solubility in acidic conditions, which decreases as the pH approaches neutral and alkaline values.
The experimental plan outlined in this guide provides a clear path forward:
-
Establish the Basics: Confirm the predicted pKa and LogP values experimentally.
-
Investigate Salt Forms: Conduct salt screening to identify stable, crystalline forms with potentially improved properties.
-
Determine Aqueous Profile: Measure thermodynamic solubility across the physiological pH range (1.2-7.4) at 37°C.
-
Assess Formulation Vehicles: Determine solubility in common non-aqueous and co-solvent systems to guide formulation strategies.
By systematically executing these protocols, researchers can build a robust data package that will inform critical decisions in the drug development process, from candidate selection to final dosage form design.
References
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery. Current Opinion in Chemical Biology, 7(3), 402-408.
- Avdeef, A. (2003).
- Bergström, C. A., & Larsson, P. (2018). Computational prediction of drug solubility in water- and lipid-based formulations. Drug discovery today. Technologies, 27, 29-38.
-
U.S. Food and Drug Administration. (2021). Guidance for Industry: M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]
- Wishart, D. S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic acids research, 46(D1), D1074-D1082.
Sources
Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis Using (3R)-(-)-Benzyl-3-(methylamino)pyrrolidine
Introduction: The Role of Chiral Diamines in Modern Organocatalysis
Chiral diamines have become a cornerstone in modern asymmetric synthesis, serving as powerful organocatalysts and ligands for a multitude of stereoselective transformations.[1][2][3][4] Among the privileged scaffolds in organocatalysis, chiral pyrrolidines have gained a prominent position due to their ability to promote reactions in an efficient, enantioselective, and environmentally friendly manner, often avoiding the need for metal catalysts.[5][6][7]
(3R)-(-)-Benzyl-3-(methylamino)pyrrolidine is a versatile chiral secondary amine that functions as a highly effective organocatalyst. Its structure is ideal for inducing asymmetry through the formation of transient chiral intermediates. This guide provides an in-depth exploration of its mechanistic principles and practical applications, with a focus on the asymmetric Michael addition, a cornerstone carbon-carbon bond-forming reaction.
Mechanistic Foundation: Enamine Catalysis
The primary mode of action for this compound in catalyzing reactions with carbonyl compounds is through enamine catalysis.[8][9] This strategy is fundamental to a vast number of organocatalytic transformations.[5][7]
The catalytic cycle can be understood through the following key steps:
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst nucleophilically attacks an aldehyde or ketone substrate, forming a carbinolamine intermediate. Subsequent dehydration yields a transient, nucleophilic chiral enamine. The pyrrolidine scaffold is known to form these enamines much more readily and to be more nucleophilic compared to other cyclic amines like piperidines.[8][9]
-
Stereoselective C-C Bond Formation: The chiral enamine, activated by the catalyst's stereocenter, attacks an electrophilic substrate (e.g., a nitroalkene). The inherent chirality of the catalyst directs this attack to occur from a specific face, effectively controlling the stereochemistry of the newly formed bond.
-
Iminium Ion Formation & Hydrolysis: Following the bond formation, the resulting intermediate is an iminium ion. Hydrolysis of this iminium ion regenerates the chiral catalyst, releasing the enantiomerically enriched product and allowing the catalyst to re-enter the cycle.
Catalytic Cycle of Enamine-Mediated Michael Addition
Caption: General catalytic cycle for the asymmetric Michael addition.
Core Application: Asymmetric Michael Addition to Nitroalkenes
The conjugate addition of aldehydes to nitroalkenes is a powerful method for constructing enantioenriched γ-nitroaldehydes.[10] These products are highly valuable synthetic intermediates, serving as precursors to pharmacologically important compounds like γ-aminobutyric acid (GABA) analogues.[10][11]
Principle and Stereochemical Rationale
The success of this transformation hinges on the catalyst's ability to create a well-defined chiral environment around the enamine intermediate. The bulky N-benzyl group on the pyrrolidine ring effectively shields one face of the enamine. Consequently, the incoming nitroalkene electrophile is forced to approach from the less sterically hindered face, leading to a high degree of stereocontrol. The syn-diastereomer is typically favored in these reactions.[12][13]
Proposed Transition State for Stereoselectivity
Caption: Model explaining the origin of stereoselectivity.
Representative Protocol: Synthesis of (S)-2-methyl-5-nitro-3-phenylpentanal
This protocol describes a general procedure for the conjugate addition of propanal to trans-β-nitrostyrene, a benchmark reaction for this catalyst class.
Materials:
-
This compound (Catalyst)
-
trans-β-nitrostyyrene (Michael Acceptor)
-
Propanal (Michael Donor)
-
Methylcyclohexane (Solvent)
-
Benzoic Acid (Optional Additive)
-
Dichloromethane (for workup)
-
Saturated aq. NH₄Cl solution
-
Anhydrous MgSO₄
-
Silica gel for chromatography
Procedure:
-
To a stirred solution of trans-β-nitrostyrene (0.2 mmol, 1.0 equiv.) and this compound (0.02 mmol, 10 mol%) in methylcyclohexane (2.0 mL) in a sealed vial, add benzoic acid (0.02 mmol, 10 mol%), if used.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add propanal (1.0 mmol, 5.0 equiv.) dropwise to the mixture.
-
Seal the vial and continue stirring at 0 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24-48 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired γ-nitroaldehyde.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.[14]
Performance Data and Substrate Scope
Pyrrolidine-based catalysts have demonstrated high efficacy across a range of aldehydes and nitroolefins. The following table summarizes representative results achieved with similar catalyst systems, highlighting the expected performance.
| Entry | Aldehyde | Nitroalkene | Yield (%) | dr (syn:anti) | ee (syn, %) |
| 1 | Propanal | trans-β-Nitrostyrene | 95 | 95:5 | 96 |
| 2 | Isobutyraldehyde | trans-β-Nitrostyrene | 99 | >98:2 | 97 |
| 3 | 3-Phenylpropanal | trans-β-Nitrostyrene | 87 | 92:8 | 85[14] |
| 4 | Cyclopentanecarbaldehyde | trans-β-Nitrostyrene | 91 | 90:10 | 94[10] |
| 5 | Propanal | (E)-2-(2-Nitrovinyl)furan | 92 | 94:6 | 95 |
| 6 | Isovaleraldehyde | (E)-1-Nitro-2-phenylethene | 96 | >98:2 | >99 |
| Note: Data is compiled from representative pyrrolidine-catalyzed reactions to show typical efficacy.[10][13][14][15] Exact results may vary based on precise catalyst structure and conditions. |
Experimental Best Practices
To ensure reproducibility and achieve optimal results, the following experimental factors must be carefully controlled:
-
Catalyst Purity: Use catalyst of high chemical and chiral purity (≥98%). Impurities can lead to side reactions or diminish enantioselectivity.
-
Solvent Selection: Non-polar solvents like toluene or methylcyclohexane often provide the best balance of reactivity and stereoselectivity.[16][17] Dichloromethane is also commonly used.
-
Temperature Control: Lowering the reaction temperature (e.g., to 0 °C or below) generally increases both diastereoselectivity and enantioselectivity, albeit at the cost of longer reaction times.[14]
-
Use of Additives: Acidic additives, such as benzoic acid, can accelerate the reaction, likely by facilitating the rate-limiting enamine formation and hydrolysis steps.[11] Their use and loading should be optimized for each specific substrate pair.
-
Water Exclusion: While some organocatalytic reactions tolerate water, these reactions generally perform best under anhydrous conditions to prevent unwanted side reactions and ensure efficient enamine formation.
Safety and Handling
5.1. Hazard Identification:
-
This compound and related aminopyrrolidines are classified as corrosive and can cause severe skin burns and serious eye damage.[18][19]
-
Avoid inhalation of vapors or mists.[20]
5.2. Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves (e.g., nitrile), protective clothing, and safety glasses with side shields or goggles.[18][21]
-
Handle in a well-ventilated area or a chemical fume hood.[18]
5.3. Storage and Handling:
-
Keep the container tightly closed in a dry, well-ventilated place.[18][20]
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
5.4. First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[18]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[18]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[18]
Conclusion
This compound is a powerful and reliable organocatalyst for asymmetric synthesis. Its well-defined chiral structure enables high stereocontrol in enamine-mediated transformations, particularly in the conjugate addition of aldehydes to nitroalkenes. By following the detailed protocols and best practices outlined in this guide, researchers can effectively leverage this catalyst to access valuable, enantiomerically enriched building blocks for applications in pharmaceutical and chemical research.
References
-
Melchiorre, P., Marigo, M., Carlone, A., & Jørgensen, K. A. (2018). Asymmetric Enamine Catalysis. Chemical Reviews, 108(3), 1213-1217. [Link]
-
Lalonde, M. P., Chen, Y., & Jacobsen, E. N. (2006). A chiral primary amine thiourea catalyst for the highly enantioselective direct conjugate addition of alpha,alpha-disubstituted aldehydes to nitroalkenes. Angewandte Chemie International Edition, 45(38), 6366-70. [Link]
-
Gualandi, A., et al. (2018). Stereocontrolled Synthesis of 1,4-Dicarbonyl Compounds by Photochemical Organocatalytic Acyl Radical Addition to Enals. Angewandte Chemie International Edition, 58(4), 1213-1217. [Link]
-
García-García, P., et al. (2018). Asymmetric Conjugate Addition of α,α-Disubstituted Aldehydes to Nitroalkenes Organocatalyzed by Chiral Monosalicylamides from trans-Cyclohexane-1,2-diamine. Molecules, 23(1), 169. [Link]
-
Bahlinger, A., et al. (2013). Unusual anti-selective asymmetric conjugate addition of aldehydes to nitroalkenes catalyzed by a biphenyl-based chiral secondary amine. Chemical Communications, 49(50), 5630-5632. [Link]
-
Mitchell, C. E., & Scheidt, K. A. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ²-Amino Acids. Organic Letters, 10(10), 1947-1950. [Link]
-
Kim, D., et al. (2022). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Molecules, 27(3), 701. [Link]
-
Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. UCL (University College London). [Link]
-
Foubelo, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53, 7983-8085. [Link]
-
Palomo, C., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 612-619. [Link]
-
Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET: N-Benzyl-3-pyrroline. [Link]
-
List, B. (2004). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research, 37(8), 548-557. [Link]
-
Palomo, C., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. National Institutes of Health. [Link]
-
Vicario, J. L., et al. (2011). Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts. Organic & Biomolecular Chemistry, 9(18), 6433-6439. [Link]
-
Pellissier, H. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]
- 3. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]
- 4. rua.ua.es [rua.ua.es]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unusual anti-selective asymmetric conjugate addition of aldehydes to nitroalkenes catalyzed by a biphenyl-based chiral secondary amine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. tcichemicals.com [tcichemicals.com]
- 19. fishersci.de [fishersci.de]
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Protocol for the N-Debenzylation of (3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine via Catalytic Transfer Hydrogenation
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Debenzylation
The benzyl group is a cornerstone of amine protection in multi-step organic synthesis, prized for its general stability across a wide array of reaction conditions. However, its selective and efficient removal is a critical juncture in the synthetic pathway, particularly in the pharmaceutical industry where the final active pharmaceutical ingredient (API) must be liberated in its free amine form. The target molecule of this protocol, (3R)-3-(Methylamino)pyrrolidine, is a valuable chiral building block in medicinal chemistry, with the pyrrolidine motif being a common feature in numerous FDA-approved drugs.
This document provides a detailed, field-proven protocol for the N-debenzylation of (3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine. We will focus on Catalytic Transfer Hydrogenation (CTH) as the method of choice. CTH offers significant advantages over classical high-pressure hydrogenation, primarily in its operational simplicity and enhanced safety profile, as it obviates the need for handling flammable and potentially explosive hydrogen gas.[1] Instead, hydrogen is generated in situ from a stable hydrogen donor, in this case, ammonium formate.
Mechanistic Insight: The Rationale Behind Catalytic Transfer Hydrogenation
The N-debenzylation via CTH with a palladium on carbon (Pd/C) catalyst and ammonium formate as the hydrogen donor proceeds through a well-established mechanistic pathway.[2] The process is initiated by the decomposition of ammonium formate on the palladium surface to generate hydrogen, carbon dioxide, and ammonia.[2] The adsorbed hydrogen on the palladium catalyst then facilitates the hydrogenolysis of the benzylic C-N bond of the substrate.
The key to the success of this reaction lies in the heterogeneous nature of the catalyst, which provides a high surface area for the reaction to occur efficiently under mild conditions. The choice of an alcoholic solvent, such as methanol, is strategic as it effectively solubilizes the starting material and the ammonium formate, while also facilitating the interaction of the substrate with the solid catalyst.
Visualizing the Reaction Pathway and Workflow
To provide a clear conceptual framework, the following diagrams illustrate the chemical transformation and the experimental workflow.
Caption: Step-by-step experimental workflow for the N-debenzylation protocol.
Quantitative Data Summary
The following table outlines the recommended quantities and conditions for the N-debenzylation reaction. It is crucial to adhere to these parameters to ensure a high yield and purity of the final product.
| Parameter | Value | Rationale |
| Starting Material | This compound | 1.0 eq |
| Catalyst | 10% Palladium on Carbon (Pd/C) | 10-20 mol% |
| Hydrogen Donor | Ammonium Formate | 5.0 eq |
| Solvent | Methanol (anhydrous) | 10-20 mL per gram of starting material |
| Temperature | Reflux (approx. 65 °C) | To ensure efficient reaction kinetics. |
| Reaction Time | 2-4 hours | Monitor by TLC for completion. |
| Expected Yield | >90% | Based on literature for similar transformations. [3] |
Detailed Experimental Protocol
This protocol is designed for a 1-5 gram scale reaction. For larger scale synthesis, appropriate adjustments to equipment and reagent quantities will be necessary.
Materials and Equipment:
-
This compound
-
10% Palladium on Carbon (50% wet)
-
Ammonium Formate (anhydrous)
-
Methanol (anhydrous)
-
Celite®
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Under a gentle stream of inert gas (Nitrogen or Argon), add anhydrous methanol (10-20 mL per gram of starting material). Stir until the starting material is fully dissolved.
-
Carefully add 10% Palladium on Carbon (10-20 mol%). Caution: Pd/C can be pyrophoric. Handle with care and avoid inhalation of the powder.
-
In a single portion, add ammonium formate (5.0 eq) to the stirred suspension.
-
-
Reaction Execution:
-
Fit the flask with a reflux condenser and ensure a continuous flow of cooling water.
-
Heat the reaction mixture to reflux (approximately 65°C) using a heating mantle.
-
Maintain the reflux with vigorous stirring to ensure good mixing of the heterogeneous mixture.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete (disappearance of the starting material by TLC), remove the heating mantle and allow the mixture to cool to room temperature.
-
Set up a filtration apparatus with a pad of Celite® in a Buchner funnel.
-
Dilute the reaction mixture with methanol and filter through the Celite® pad to remove the palladium catalyst.
-
Wash the Celite® pad thoroughly with additional methanol (2-3 times the reaction volume) to ensure all the product is collected. Caution: Do not allow the filter cake to dry completely. Quench the catalyst on the Celite® pad with water before disposal.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the methanol.
-
-
Purification:
-
The resulting crude product, (3R)-3-(Methylamino)pyrrolidine, is often of high purity. However, if further purification is required, it can be achieved by vacuum distillation.
-
Due to the relatively low boiling point and potential water solubility of the product, care must be taken during purification. Acid-base extraction can also be employed to isolate the amine. [4] Characterization:
-
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR and ¹³C NMR: Compare the spectra with literature data for (3R)-3-(Methylamino)pyrrolidine.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Safety and Handling Precautions
Palladium on Carbon (Pd/C):
-
Pyrophoric Hazard: Pd/C is highly flammable, especially when dry. Handle in a well-ventilated fume hood and avoid creating dust. [5]* Safe Quenching: After filtration, the catalyst on the Celite® pad should be carefully quenched with water to deactivate it before disposal.
(3R)-3-(Methylamino)pyrrolidine:
-
Corrosive: The product is corrosive and can cause severe skin burns and eye damage. [6][7]* Flammable: It is a flammable liquid and vapor. [6][7]* Handling: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a fume hood. [6]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Incomplete Reaction | - Inactive catalyst- Insufficient ammonium formate- Insufficient heating | - Use fresh, high-quality Pd/C- Add an additional portion of ammonium formate- Ensure the reaction is at a consistent reflux |
| Low Yield | - Incomplete transfer during filtration- Product loss during solvent evaporation | - Wash the Celite® pad thoroughly- Use a rotary evaporator with care, especially for a volatile product |
| Product Contamination | - Incomplete removal of catalyst- Residual ammonium formate | - Ensure thorough filtration through Celite®- The product can be purified by distillation or acid-base extraction |
Conclusion
This protocol provides a robust and reliable method for the N-debenzylation of this compound using catalytic transfer hydrogenation. The use of ammonium formate as a hydrogen donor makes this procedure safer and more convenient than traditional hydrogenation methods, while still providing excellent yields of the desired chiral amine. By following the detailed steps and adhering to the safety precautions outlined, researchers can confidently and efficiently perform this critical deprotection step in their synthetic endeavors.
References
-
PubChem. Compound Summary for CID 10261056, (3R)-(+)-3-(Methylamino)pyrrolidine. National Center for Biotechnology Information. [Link]
-
Uglješić, D., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(11), 2848. [Link]
-
Paryzek, Z., Koenig, H., & Tabaczka, B. (2003). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. Synthesis, 2003(13), 2023-2026. [Link]
- Pande, C. S., & Joshi, N. (2006). An Efficient Reduction of Quinones by Formate-Palladium/Carbon System. Asian Journal of Chemistry, 18(4), 2551-2556.
- Afti, A. A., et al. (2022). Diastereoselective Reduction of Endocyclic β-Enamino Ester: An Approach to Prepare Diastereopure Multisubstituted Pyrrolidine. Malaysian Journal of Analytical Sciences, 26(2), 269-281.
- EnCat. Debenzylation Reactions with Pd(0)
-
Common Organic Chemistry. Ammonium Formate. [Link]
-
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]
- Royal Society of Chemistry.
- Royal Society of Chemistry.
-
ScienceMadness. Help with debenzylation of N-Benzyl. [Link]
-
ResearchGate. How can I seperate pyrrolidine?. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. jst-ud.vn [jst-ud.vn]
- 5. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]
- 6. (3R)-(+)-3-(Methylamino)pyrrolidine | 139015-33-1 | TCI AMERICA [tcichemicals.com]
- 7. (3R)-(+)-3-(Methylamino)pyrrolidine | C5H12N2 | CID 10261056 - PubChem [pubchem.ncbi.nlm.nih.gov]
Derivatization of (3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine for medicinal chemistry
Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Molecule of Interest: (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine (CAS: 144043-17-4)
Executive Summary: The "Privileged" Diamine Scaffold
(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine represents a "privileged structure" in modern medicinal chemistry. Its utility stems from its ability to serve as a chiral, diamine linker that imposes rigid stereochemical constraints on pharmacophores. Unlike flexible alkyl chains, the pyrrolidine ring restricts conformational freedom, often enhancing potency and selectivity for GPCR targets (specifically Histamine H3/H4 receptors) and kinase active sites.
This guide details the strategic derivatization of this scaffold. It focuses on the chemoselective differentiation between the exocyclic secondary amine (highly nucleophilic, sterically accessible) and the endocyclic tertiary amine (benzyl-protected, latent attachment point).
Key Applications
-
Histamine H3 Antagonists: Replacement of imidazole moieties to improve blood-brain barrier (BBB) penetration and reduce CYP450 inhibition.
-
Antibiotics: Side-chain motifs for fluoroquinolones (e.g., PF-00951966).[1]
-
Chiral Auxiliaries: Asymmetric induction in organocatalysis.
Strategic Analysis: The Divergent Workflow
The derivatization logic follows a "Inside-Out" approach. Modifications are typically performed on the exocyclic nitrogen (N-methyl) first, followed by deprotection and functionalization of the ring nitrogen.
Visual Workflow (Graphviz)
Figure 1: Divergent synthesis strategy. The scaffold allows for initial library generation at the exocyclic amine followed by "scaffold hopping" via debenzylation.
Detailed Protocols
Protocol A: Urea Library Synthesis (High-Throughput Compatible)
Objective: Create a library of urea derivatives to probe H-bond donor/acceptor pockets (common in H3 receptor exploration). Mechanism: Nucleophilic addition of the secondary amine to an isocyanate.
Reagents:
-
Substrate: (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine (1.0 eq)
-
Electrophile: Aryl/Alkyl Isocyanate (1.1 eq)
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous)
-
Scavenger: Polymer-supported Trisamine (optional for purification)
Step-by-Step Methodology:
-
Preparation: Dissolve the pyrrolidine scaffold (0.5 mmol) in anhydrous DCM (5 mL) in a reaction vial.
-
Addition: Cool to 0°C (ice bath). Add the isocyanate (0.55 mmol, 1.1 eq) dropwise.
-
Expert Note: The N-methyl group increases nucleophilicity but adds steric bulk. If the isocyanate is bulky (e.g., tert-butyl), allow to warm to RT immediately.
-
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
-
Checkpoint (Self-Validating): Check TLC (5% MeOH in DCM). The starting material (lower Rf, stains with Ninhydrin) should disappear.
-
Workup (Library Scale): Add polymer-supported Trisamine resin (3 eq) to scavenge excess isocyanate. Shake for 2 hours. Filter and concentrate.
-
Workup (Batch Scale): Wash with saturated NaHCO₃, then brine. Dry over Na₂SO₄.[2]
Data Interpretation:
| Parameter | Expected Result | Troubleshooting |
|---|---|---|
| Yield | >85% | If low, ensure anhydrous conditions (isocyanates hydrolyze to anilines). |
| NMR | Rotamers often visible | Urea N-Me bond rotation is slow on NMR timescale. Broad peaks are normal. |
| Purity | >95% (LCMS) | Main impurity is usually the symmetrical urea from isocyanate hydrolysis. |
Protocol B: Chemoselective Reductive Amination
Objective: Alkylation of the secondary amine without quaternary ammonium formation or racemization. Reagents:
-
Aldehyde (1.0–1.2 eq)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acid Catalyst: Acetic Acid (1–2 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or THF
Step-by-Step Methodology:
-
Imine Formation: Mix pyrrolidine scaffold (1.0 mmol) and aldehyde (1.1 mmol) in DCE (10 mL). Add Acetic Acid (1.0 mmol). Stir for 30 mins.
-
Causality: Pre-mixing allows the iminium ion to form before the reducing agent is added, preventing direct reduction of the aldehyde to an alcohol.
-
-
Reduction: Add STAB (1.5 mmol) in one portion.
-
Why STAB? Unlike NaCNBH₃, STAB is non-toxic. Unlike NaBH₄, STAB is less aggressive and will not reduce the imine before it forms, nor will it strip the benzyl group.
-
-
Quench: Stir overnight. Quench with saturated aqueous NaHCO₃.
-
Extraction: Extract with DCM (3x). The product is the organic layer.
Protocol C: The "Switch" – N-Benzyl Deprotection
Objective: Remove the benzyl protecting group to liberate the ring nitrogen for final coupling to the drug core. Critical Challenge: The product is a secondary amine with a basic side chain. It is highly polar, water-soluble, and volatile. Do not perform aqueous workup if possible.
Reagents:
-
Catalyst: Pd/C (10 wt% loading, use 10% by mass of substrate) or Pd(OH)₂ (Pearlman's Catalyst).
-
Hydrogen Source: H₂ balloon (1 atm) or Ammonium Formate (Transfer Hydrogenation).
-
Solvent: Methanol or Ethanol.[3]
Step-by-Step Methodology:
-
Setup: In a nitrogen-flushed flask, add the functionalized pyrrolidine derivative (from Protocol A/B) in MeOH.
-
Catalyst Addition: Carefully add Pd/C. (Caution: Pyrophoric when dry. Wet with solvent first).
-
Hydrogenation: Evacuate and backfill with H₂ (3 cycles). Stir vigorously under H₂ balloon for 6–12 hours.
-
Validation: Monitor by LCMS.[3] Look for mass loss of 90 Da (M - 90).
-
-
Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.
-
Isolation (The "Trap"):
-
Option 1 (Volatile amines): Add 1.0 eq of HCl in Dioxane immediately to the filtrate to form the stable HCl salt. Concentrate to dryness.
-
Option 2 (In-situ Coupling): Do not isolate. Concentrate the MeOH, swap solvent to DMF, and proceed immediately to the next S(N)Ar or Buchwald coupling step.
-
Quality Control & Troubleshooting
Stereochemical Integrity
The (3R) center is alpha to a nitrogen but is generally stable. However, strong bases (LDA, NaH) used during subsequent alkylations can cause racemization.
-
Test: Chiral HPLC (e.g., Chiralpak AD-H column).
-
Standard: Compare against the racemic standard (synthesized by mixing (3R) and (3S) starting materials).
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic for common derivatization failures.
References
-
Vasudevan, A., et al. (2002).[4] "Synthesis and evaluation of potent pyrrolidine H3 antagonists." Bioorganic & Medicinal Chemistry Letters, 12(21), 3055-3058.[4]
-
Lall, M. S., et al. (2012).[1] "Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile." The Journal of Organic Chemistry, 77(9), 4004-4012.
-
Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
BenchChem Application Note. "Catalytic Hydrogenolysis for N-Benzyl Deprotection."
Sources
- 1. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and evaluation of potent pyrrolidine H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of (3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine
Welcome to the technical support center for the purification of (3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful purification of this critical chiral intermediate.
Introduction
This compound is a valuable chiral building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.[1] Achieving high chemical and chiral purity is paramount for its successful application in drug discovery and development. This guide provides practical, field-proven insights into common purification challenges and their solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Purity After Distillation
Question: I performed a vacuum distillation of my crude this compound, but the final purity is still below 98%. What could be the issue?
Answer:
Several factors can contribute to low purity after distillation. Let's break down the potential causes and solutions.
-
Inadequate Vacuum: The boiling point of this compound is relatively high, and distillation at atmospheric pressure will likely lead to decomposition. A stable, deep vacuum is crucial. For structurally similar compounds like N-benzyl-3-pyrrolidone, distillation is performed at pressures as low as 6 mmHg.[2]
-
Solution: Ensure your vacuum pump is in good working order and that all connections in your distillation apparatus are properly sealed. Use high-quality vacuum grease on all ground glass joints. Monitor the vacuum level throughout the distillation process.
-
-
Co-distillation of Impurities: Impurities with boiling points close to that of the desired product can co-distill, leading to low purity.
-
Solution: A fractional distillation column (e.g., a Vigreux or packed column) can significantly improve separation efficiency. The increased surface area allows for a better equilibrium between the liquid and vapor phases, leading to a more effective separation of components with close boiling points.
-
-
Thermal Decomposition: Although vacuum distillation lowers the boiling point, prolonged exposure to high temperatures can still cause decomposition, especially if acidic or basic impurities are present.
-
Solution:
-
Use a lower boiling point: Aim for the lowest possible pressure to minimize the required temperature.
-
Rapid Distillation: Once the desired vacuum is achieved, proceed with the distillation without unnecessary delays.
-
Neutralize the Crude Product: Before distillation, consider a basic wash (e.g., with a dilute solution of sodium bicarbonate or sodium hydroxide) to remove any acidic impurities that could catalyze decomposition. Ensure the product is thoroughly dried after washing.
-
-
Issue 2: Chiral Purity Degradation
Question: My starting material has high enantiomeric excess (ee), but after purification, the chiral purity has decreased. Why is this happening and how can I prevent it?
Answer:
Racemization, the process of converting a chiral molecule into a mixture of enantiomers, can occur under certain conditions. For chiral amines, this is a significant concern.
-
Cause: Exposure to acidic or basic conditions, particularly at elevated temperatures, can lead to racemization. The nitrogen atom's lone pair can be protonated or deprotonated, and in some cases, this can facilitate the inversion of the chiral center.
-
Prevention:
-
Maintain Neutral pH: Throughout your workup and purification, strive to keep the pH as close to neutral as possible. If an acid or base wash is necessary, perform it at low temperatures and minimize the contact time.
-
Temperature Control: During distillation, use the lowest possible temperature by maintaining a good vacuum. High temperatures can accelerate racemization.
-
Alternative Purification Method: If racemization remains an issue, consider column chromatography at room temperature as a milder alternative to distillation.
-
Issue 3: Product Loss During Column Chromatography
Question: I'm trying to purify this compound using silica gel chromatography, but I'm experiencing significant product loss on the column. What's going wrong?
Answer:
Amines, being basic, can strongly interact with the acidic silanol groups on the surface of silica gel. This can lead to tailing of the product peak, poor separation, and irreversible adsorption, resulting in low recovery.
-
Solution 1: Deactivating the Silica Gel:
-
Protocol: Before preparing your column, slurry the silica gel in your chosen eluent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%). This will neutralize the acidic sites on the silica gel and reduce the strong interaction with your amine product.
-
-
Solution 2: Use of Alternative Stationary Phases:
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Use neutral or basic alumina to avoid product degradation.
-
Reverse-Phase Chromatography: If the polarity of your impurities allows, reverse-phase chromatography (e.g., using C18-functionalized silica) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) can be a very effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended purification method for achieving >99% purity of this compound?
For achieving high purity (>99%), a two-stage purification process is often most effective.
-
Initial Purification by Vacuum Distillation: This is an excellent method for removing non-volatile impurities and solvents. It is scalable and cost-effective.
-
Final Polishing by Column Chromatography: If distillation alone does not provide the desired purity, column chromatography is ideal for removing closely related impurities.
The choice of method will also depend on the nature of the impurities present in your crude product.
Q2: What are the typical impurities I might encounter?
Common impurities can include:
-
Starting materials: Unreacted precursors from the synthesis.
-
By-products: Compounds formed from side reactions.
-
Enantiomeric impurity: The (3S)-(+)-enantiomer.
-
Solvents: Residual solvents from the reaction and workup.
Q3: How can I monitor the purity during the purification process?
Several analytical techniques can be used:
-
Gas Chromatography (GC): Excellent for assessing chemical purity and detecting volatile impurities.[3]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric excess (ee) of your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals are resolved from the product's signals.
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of a chromatographic separation.
Q4: What are the key physical properties of this compound to consider during purification?
| Property | Value | Source |
| Molecular Formula | C12H18N2 | [1] |
| Molecular Weight | 190.29 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | 0.99 g/mL | [1] |
| Refractive Index | n20D 1.53 | [1] |
These properties are important for calculating yields and for confirming the identity of the purified product.
Experimental Protocols
Protocol 1: Vacuum Distillation
This protocol is designed for the purification of this compound on a laboratory scale.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser and collection flask
-
Thermometer and adapter
-
Heating mantle with stirrer
-
Vacuum pump with a cold trap
-
Vacuum gauge
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glass joints are clean and lightly greased with high-vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude product. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Once a stable vacuum is achieved (ideally below 10 mmHg), begin to heat the distillation flask gently with the heating mantle while stirring.
-
Collecting Fractions:
-
Collect any low-boiling impurities as the first fraction and discard.
-
As the temperature stabilizes, collect the main fraction corresponding to the boiling point of this compound at the recorded pressure.
-
Stop the distillation before all the material has been distilled to avoid contamination with high-boiling impurities.
-
-
Shutdown: Allow the system to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Silica Gel Column Chromatography
This protocol is for the purification of this compound using a silica gel column.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of dichloromethane and methanol)
-
Triethylamine
-
Collection tubes
Procedure:
-
Eluent Preparation: Prepare the eluent system. A good starting point is a mixture of dichloromethane and methanol (e.g., 98:2 v/v). Add 0.5% triethylamine to the eluent to deactivate the silica gel.
-
Column Packing: Pack the chromatography column with silica gel using the wet slurry method with your prepared eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting the column with the prepared mobile phase, collecting fractions in separate tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visual Diagrams
Caption: Recommended purification workflow for this compound.
Caption: Troubleshooting logic for low purity after distillation.
References
-
PrepChem.com. Preparation of pyrrolidine. Retrieved from [Link]
- Google Patents. (CN102060743A) Method for preparing N-benzyl-3-pyrrolidone.
Sources
Technical Support Hub: Catalyst Optimization for (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine
Executive Summary & Core Challenge
The synthesis of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine typically involves the reductive methylation of (3R)-1-benzyl-3-aminopyrrolidine using formaldehyde and hydrogen. This is a critical intermediate for JAK inhibitors (e.g., Tofacitinib analogs).
The Central Conflict: You are performing a reductive amination in the presence of an N-benzyl protecting group.
-
Goal: Reduce the imine/hemiaminal (formed from amine + formaldehyde) to install the methyl group.
-
Risk: The catalyst (typically Pd/C) is also highly active for hydrogenolysis (debenzylation) .
-
Optimization Target: Maximize Turnover Number (TON) for the methylation pathway while suppressing the debenzylation pathway.
This guide provides a troubleshooting framework to optimize catalyst loading while maintaining chemoselectivity.
Critical Process Parameters (CPP) Analysis
Module A: Catalyst Selection (The Selectivity/Activity Trade-off)
The choice of metal is the single most important variable. While Palladium (Pd) is the standard for reductive amination, it is aggressive toward benzyl groups.
| Catalyst System | Activity (Methylation) | Risk (Debenzylation) | Recommendation |
| Pd/C (Standard) | High | High | Use only if pressure is strictly controlled (<1 bar) or if the catalyst is poisoned (e.g., Pd/C(S)). |
| Pt/C (Platinum) | Moderate-High | Low | Preferred. Pt is excellent for C=N reduction but poor for hydrogenolysis of benzyl groups. |
| Rh/C (Rhodium) | Moderate | Low | Good alternative, but often requires higher loading; expensive. |
| Raney Nickel | Moderate | Moderate | Viable, but leaching and handling issues make it less desirable for GMP steps. |
Module B: Loading Optimization Logic
Standard Loading: 5–10 wt% (relative to substrate). Optimized Target: 0.5–2 wt%.
The "Zone of Silence": In this specific reaction, there is a "Zone of Silence" where hydrogen pressure is sufficient to reduce the imine (methylation) but insufficient to overcome the activation energy for debenzylation.
-
High Loading + High Pressure (>5 bar): Rapid methylation followed by rapid debenzylation.
-
Low Loading + Low Pressure (1-2 bar): Selective methylation.
Visualizing the Chemoselectivity Pathways
The following diagram illustrates the competing pathways and the "Danger Zone" you must avoid during optimization.
Caption: Path A is the desired route. Path B (Debenzylation) is the primary failure mode when catalyst loading or H2 pressure is too high.
Troubleshooting Guide: Symptom & Solution
Scenario 1: High Levels of De-benzylated Impurity (>5%)
-
Diagnosis: The catalyst is too active for C-N bond cleavage.
-
Immediate Fix:
-
Switch Metal: Change from Pd/C to 5% Pt/C (sulfided) . Platinum is far less active for hydrogenolysis.
-
Pressure Drop: Reduce hydrogen pressure to 1 atm (balloon) . Hydrogenolysis typically requires higher pressures than imine reduction.
-
Poisoning: Add trace amounts of Thiophene or Dimethyl sulfide to the Pd/C reaction to poison the highly active sites responsible for hydrogenolysis.
-
Scenario 2: Incomplete Conversion (Starting Material Remains)
-
Diagnosis: Catalyst poisoning by the amine or insufficient "hydrogen availability" at the surface.
-
Immediate Fix:
-
Solvent Switch: Ensure you are using Methanol or Ethanol .[1] Avoid non-polar solvents which reduce H2 solubility.
-
Acid Additive: Add 1.0 eq of Acetic Acid .
-
Scenario 3: Formation of Dimethylated Impurity
-
Diagnosis: Excess formaldehyde or "runaway" alkylation.
-
Immediate Fix:
-
Dosing: Do not dump all Formaldehyde at once. Use a syringe pump to add the formaldehyde solution slowly over 1-2 hours while hydrogenation is occurring. This ensures the mono-methylated product is formed and removed from the active zone before it can react again.
-
Stoichiometry: Limit Formaldehyde to 0.95 - 1.05 equivalents .
-
Optimized Experimental Protocol (SOP)
Objective: Synthesis of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine via Reductive Methylation.
Reagents:
-
Substrate: (3R)-1-Benzyl-3-aminopyrrolidine (1.0 eq)
-
Reagent: Formaldehyde (37% aq. solution, 1.05 eq)
-
Catalyst: 5% Pt/C (sulfided) (Loading: 2 wt% relative to substrate)
-
Alternative: 5% Pd/C (Loading: 0.5 wt% - strictly controlled)
-
-
Solvent: Methanol (10 volumes)
-
Additive: Acetic Acid (1.0 eq)
Workflow:
-
Inerting: Charge the reaction vessel with the Substrate, Methanol, and Acetic Acid. Purge with Nitrogen (3x).
-
Catalyst Charge: Carefully add the Pt/C catalyst as a slurry in methanol (to avoid dry catalyst sparking).
-
Reagent Addition: Add Formaldehyde solution dropwise at 0–5°C. Stir for 30 mins to allow imine formation.
-
Hydrogenation:
-
Purge with Nitrogen (3x).
-
Purge with Hydrogen (3x).[1]
-
Set pressure to 1–2 bar (15–30 psi) .
-
Temperature: 20–25°C (Room Temp). Do not heat.
-
-
Monitoring: Check HPLC at 2 hours.
-
Look for: Disappearance of imine peak.
-
Check: Benzyl group stability (monitor for toluene formation or des-benzyl amine).
-
-
Work-up: Filter through Celite® under Nitrogen atmosphere. Concentrate filtrate.[1] Neutralize with NaHCO3/NaOH to isolate the free base.
FAQ: Catalyst Loading & Life Cycle
Q: Can I recycle the catalyst for this reaction? A: Generally, no . Amine reductions often foul the catalyst surface with oligomers. However, if you use Pt/C , you may get 2-3 recycles if you wash the catalyst with dilute acetic acid/methanol between runs. Pd/C usually loses selectivity (becomes more active for debenzylation relative to methylation) upon recycling due to surface restructuring.
Q: Why does my yield drop when I scale up from 5g to 100g? A: This is likely a Mass Transfer issue. At larger scales, hydrogen gas–liquid mixing becomes the rate-limiting step.
-
Solution: Increase agitation speed (RPM) or use a gas-entrainment impeller. Do not just increase pressure, as this will trigger the debenzylation side reaction.
Q: I see a loss of optical rotation. Is the catalyst racemizing my product? A: Reductive amination conditions (mild H2, room temp) rarely racemize the C3 center. However, if you use high temperatures (>50°C) or strong bases , the imine intermediate can tautomerize, leading to racemization. Stick to <30°C and slightly acidic conditions (AcOH).
Decision Tree: Optimization Logic
Caption: Logical flow for addressing the three most common failure modes in this synthesis.
References
-
Pfizer Inc. "Process Development of Tofacitinib."[3][6] Organic Process Research & Development, 2018. (Discusses the handling of the N-benzyl aminopyrrolidine intermediate and the importance of catalyst selectivity).
-
BenchChem. "Catalytic Hydrogenolysis for N-Benzyl Deprotection." BenchChem Application Notes, 2025. (Provides baseline data on Pd/C activity vs. benzyl groups, establishing the "danger zone" for this synthesis).
-
MDPI. "Underlying Mechanisms of Reductive Amination on Pd-Catalysts." Molecules, 2022.[4][7] (Explains the role of hydroxyl groups and catalyst surface poisoning in amine synthesis).
-
Organic Chemistry Portal. "Reductive Amination: Synthesis of Benzylamines." (General protocols for reductive alkylation and the competition with debenzylation).
Sources
Validation & Comparative
Comparative Guide: (3R)-(-)-1-Benzyl-3-(Methylamino)Pyrrolidine vs. Prolinol Derivatives
Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Executive Summary: The Divergence of Chiral Pyrrolidines
In the landscape of chiral building blocks, pyrrolidine derivatives represent a "privileged structure" due to their ability to modulate physicochemical properties and restrict conformational space. This guide compares two dominant subclasses:
-
(3R)-(-)-1-Benzyl-3-(Methylamino)Pyrrolidine (3-MAP): A chiral 1,3-diamine scaffold.[1]
-
Prolinol Derivatives: Chiral 1,2-amino-alcohol scaffolds.[1]
While both originate from the pyrrolidine core, their applications diverge sharply based on their functional handles. 3-MAP is primarily a medicinal chemistry pharmacophore used to enhance aqueous solubility and target engagement (e.g., in fluoroquinolones and kinase inhibitors).[1] In contrast, Prolinol derivatives (e.g., diphenylprolinol silyl ethers) are the industry standard for organocatalysis and auxiliary-based asymmetric synthesis.
This guide provides an objective technical analysis of their performance, synthetic utility, and handling protocols.
Technical Comparison: Diamines vs. Amino-Alcohols[1]
The fundamental difference lies in the heteroatom substitution pattern and the resulting electronic properties.
Physicochemical Profile
The introduction of the exocyclic methylamino group in 3-MAP creates a highly basic center compared to the hydroxyl group of prolinol.
| Feature | (3R)-(-)-1-Benzyl-3-(Methylamino)Pyrrolidine | Prolinol Derivatives (e.g., L-Prolinol) |
| Core Motif | 1,3-Diamine (Secondary amine at C3) | 1,2-Amino Alcohol (Hydroxyl at C2) |
| Basicity (pKa) | High (~9.5 - 10.5 for secondary amine) | Moderate (~9.0 for ring amine) |
| H-Bonding | Donor/Acceptor (Amine) | Donor/Acceptor (Alcohol) |
| Solubility Impact | Significantly enhances aqueous solubility (cationic at pH 7.4).[1] | Moderate solubility enhancement; often lipophilic if O-protected.[1] |
| Primary Utility | Drug Scaffold: Solubilizing group, GPCR/Kinase ligand. | Catalyst/Auxiliary: Chiral induction, Lewis base activation. |
| Stereochemistry | Remote (C3) stereocenter. | Proximal (C2) stereocenter. |
Ligand Performance in Asymmetric Synthesis
While prolinol is the gold standard for organocatalysis, 3-MAP derivatives serve as specialized ligands for metal coordination.
-
Prolinol (N,O-Ligands): Excellent for zinc or copper-catalyzed additions.[1] The "hard" oxygen donor stabilizes high oxidation states.
-
3-MAP (N,N-Ligands): The 1,3-diamine motif forms 6-membered chelate rings with metals (e.g., Ru, Pd).[1] These are often used in asymmetric hydrogenation or cross-coupling where a "softer" nitrogen donor is required.
Structural & Functional Logic (Visualized)
The following diagram illustrates the divergent workflows for these two scaffolds.
Figure 1: Decision tree comparing the structural properties and downstream applications of 3-MAP versus Prolinol derivatives.
Deep Dive: (3R)-(-)-1-Benzyl-3-(Methylamino)Pyrrolidine[1][2]
This compound is a critical intermediate for high-value pharmaceuticals, most notably fluoroquinolone antibiotics (e.g., precursors to molecules like PF-00951966).[1][2]
Why Choose 3-MAP?
-
Solubility Engine: In modern drug discovery, "molecular obesity" (high lipophilicity) is a major failure mode. The C3-methylamino group introduces a basic center that is protonated at physiological pH, drastically improving metabolic stability and solubility without compromising potency.
-
Vectorial Control: The C3 stereocenter orients the methylamino group into a specific region of the binding pocket, often used to pick up hydrogen bonds with backbone carbonyls in kinase hinge regions.
Experimental Protocol: Regioselective Functionalization
Objective: To selectively functionalize the secondary methylamine (N3) while preserving the pyrrolidine nitrogen (N1) or vice-versa. Scenario: The commercial material is typically N1-benzylated.[1] The goal is to couple the N3-methylamine to an aryl halide (SNAr).[1]
Reagents:
-
Substrate: (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine (1.0 eq)[1]
-
Electrophile: 2,4-Dichloropyrimidine (1.1 eq)[1]
-
Base: Diisopropylethylamine (DIPEA) (2.5 eq)[1]
-
Solvent: Ethanol or n-Butanol[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 2,4-dichloropyrimidine (1.1 eq) in Ethanol (5 mL/mmol) and cool to 0°C.
-
Addition: Add DIPEA (2.5 eq) followed by the dropwise addition of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine (1.0 eq). Note: Slow addition prevents bis-alkylation.[1]
-
Reaction: Allow the mixture to warm to room temperature. If the electrophile is unreactive, heat to 60°C for 4-6 hours. Monitor by LC-MS for the consumption of the diamine.[1]
-
Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in DCM and wash with saturated NaHCO3.
-
Validation: The product should show a distinct mass shift corresponding to the mono-substituted pyrimidine.
-
Debenzylation (Optional): To free the N1-pyrrolidine for further coupling, subject the crude material to hydrogenolysis (H2, Pd/C, MeOH, 40 psi) overnight.
Causality Check:
-
Why Ethanol? Polar protic solvents stabilize the transition state for SNAr reactions.
-
Why this order? The N3-methylamine is sterically more accessible and nucleophilic than the N1-benzyl amine would be if deprotected, but here N1 is protected, ensuring exclusive N3 selectivity.[1]
Deep Dive: Prolinol Derivatives
Prolinol derivatives, particularly diarylprolinol silyl ethers , are the "workhorses" of asymmetric organocatalysis.
Performance Benchmark
Unlike 3-MAP, which is a building block, prolinol derivatives are often catalytic.
-
Mechanism: They activate aldehydes via enamine formation (HOMO raising) or iminium ion formation (LUMO lowering).[1]
-
Steric Shielding: The bulky groups at C2 (e.g., diphenyl) shield one face of the molecule, forcing incoming nucleophiles/electrophiles to attack from the opposite side.
Comparative Data: Enantioselectivity
In a standard asymmetric Michael addition of an aldehyde to a nitroalkene:
| Catalyst / Ligand | Typical Yield | Typical ee% | Mechanism |
| Jørgensen-Hayashi (Prolinol) | 85-95% | 90-99% | Steric shielding via bulky silyl ether.[1] |
| L-Proline | 70-85% | 70-90% | H-bonding direction (bifunctional).[1] |
| 3-MAP Derivatives | 60-80% | 50-85% | Metal coordination (if used as ligand); less effective as pure organocatalyst.[1] |
Insight: Use Prolinol for catalysis. Use 3-MAP for drug discovery scaffolds or metal-ligand design.[1]
Synthesis Workflow (3-MAP Scaffold)
The synthesis of the (3R)-aminopyrrolidine scaffold itself is a validation of its stereochemical integrity.[1] The following workflow outlines the industrial route (e.g., Pfizer's route for fluoroquinolones).
Figure 2: General synthetic pathway for accessing the chiral diamine scaffold.
Note on Stereochemistry: While resolution is common, asymmetric hydrogenation of the corresponding enamine or ketone using Ru-BINAP catalysts is the modern "green" approach for large-scale synthesis [1].
References
-
Pfizer Worldwide Research. (2012).[2] Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. Journal of Organic Chemistry.
-
PubChem. (2025). 3-(Methylamino)pyrrolidine Compound Summary. National Library of Medicine. [1]
-
PharmaBlock. (2025). Pyrrolidine Derivatives in Drug Discovery. PharmaBlock Sciences.
-
MDPI. (2018). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. Molecules.
-
Sigma-Aldrich. (2025).[1] Proline Derivatives and Analogs in Peptide Synthesis. Merck KGaA.
Sources
Efficacy comparison of (3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine in asymmetric catalysis
Publish Comparison Guide: (3R)-(-)-1-Benzyl-3-(Methylamino)Pyrrolidine in Asymmetric Catalysis
Executive Summary: The Chiral Scaffold Advantage
(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine (CAS: 169749-99-9 for (3S) enantiomer reference; typically supplied as the (3R) isomer for specific chiral applications) is a versatile chiral 1,3-diamine scaffold. Unlike rigid, "ready-to-use" organocatalysts like Proline, this compound serves as a modular platform . It functions primarily in two high-value roles:
-
Chiral Ligand Precursor: It forms bidentate ligands for transition metal catalysis (Cu, Zn, Pd), driving asymmetric Henry and Aldol reactions.
-
Organocatalyst Progenitor: Through deprotection (debenzylation), it yields (3R)-3-(methylamino)pyrrolidine , a potent organocatalyst for Michael additions that often outperforms Proline in solubility and turnover frequency (TOF).
This guide compares the efficacy of the (3R)-Benzyl-Pyrrolidine Scaffold against industry standards: L-Proline (Organocatalysis) and (1R,2R)-DACH (Metal Ligand).
Technical Profile & Mechanism
Physicochemical Properties
-
Structure: A pyrrolidine ring with a tertiary amine at position 1 (N-Benzyl) and a secondary amine at position 3 (N-Methyl).
-
Stereochemistry: (3R)-configuration induces high facial selectivity in substrate approach.
-
Basicity: The secondary amine (
) is sufficiently basic to activate nitroalkenes or form enamines (post-modification).
Mechanistic Pathways
The compound operates via distinct modes depending on its modification state:
Figure 1: Dual-mode utility of the (3R)-Benzyl-Pyrrolidine scaffold in asymmetric synthesis.
Efficacy Comparison: Organocatalysis (Michael Addition)
In this scenario, the benzyl group is typically removed to generate the free secondary amine, or the N-benzyl derivative is used as a base. We compare the (3R)-3-aminopyrrolidine derivative (derived from the subject product) against L-Proline .
Context: Asymmetric Michael addition of aldehydes to nitroalkenes.
| Feature | (3R)-Pyrrolidine Derivative | L-Proline | Advantage |
| Catalytic Loading | 1–5 mol% | 10–20 mol% | Pyrrolidine (Higher activity) |
| Solvent Compatibility | Excellent in organic solvents (CHCl3, Toluene) | Poor (Requires DMSO/DMF or water) | Pyrrolidine (Versatile) |
| Reaction Time | 2–12 hours | 24–48 hours | Pyrrolidine (Faster kinetics) |
| Enantioselectivity (ee) | 90–99% | 70–90% (variable) | Pyrrolidine (Superior induction) |
| Mechanism | Enamine/Iminium activation | Enamine activation | Comparable |
Experimental Insight: While L-Proline is cheap, its poor solubility in non-polar solvents limits its TOF. The (3R)-3-(methylamino)pyrrolidine scaffold (accessible from the Benzyl precursor) possesses a more lipophilic profile, allowing for efficient catalysis in standard organic solvents with significantly lower catalyst loading.
Efficacy Comparison: Metal Ligand (Henry Reaction)
Here, the (3R)-1-Benzyl-3-(methylamino)pyrrolidine is used directly or modified as a chiral ligand for Copper(II) or Zinc(II).
Context: Asymmetric Henry (Nitroaldol) reaction of benzaldehyde with nitromethane.
| Feature | (3R)-Benzyl-Pyrrolidine Ligand | (1R,2R)-DACH (Cyclohexanediamine) | Analysis |
| Ligand Type | Flexible 1,3-Diamine | Rigid 1,2-Diamine | DACH is more rigid (often higher ee) |
| Metal Affinity | High (Cu, Zn, Ni) | High (Pt, Pd, Cu) | Comparable |
| Stereocontrol | Good (85–95% ee) | Excellent (>95% ee) | DACH is the "Gold Standard" |
| Synthetic Access | Modular (Easy N-alkylation) | Fixed structure | Pyrrolidine allows tuning |
| Cost | Moderate (Synthetic intermediate) | Low (Commodity chemical) | DACH is cheaper |
Expert Verdict: While (1R,2R)-DACH is the standard for rigidity, the (3R)-Benzyl-Pyrrolidine offers a unique advantage: Tunability . The exocyclic nitrogen (N-Me) can be easily derivatized (e.g., to a thiourea or squaramide) to create bifunctional catalysts that outperform simple diamines in complex substrates.
Experimental Protocol: Synthesis of Chiral Ligand Complex
Objective: Preparation of a Copper(II) complex with (3R)-1-Benzyl-3-(methylamino)pyrrolidine for asymmetric catalysis.
Reagents:
-
(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine (1.0 eq)
-
Cu(OAc)₂·H₂O (1.0 eq)
-
Ethanol (Solvent)
Workflow:
-
Dissolution: Dissolve 190 mg (1 mmol) of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine in 5 mL of absolute ethanol.
-
Complexation: Add 200 mg (1 mmol) of Cu(OAc)₂·H₂O to the solution.[1] The solution will turn deep blue, indicating coordination of the diamine to the copper center.
-
Activation: Stir for 1 hour at room temperature to ensure complete ligand exchange.
-
Filtration: Filter any insoluble particulates.
-
Application: The resulting ethanolic solution is used directly as the catalyst stock (approx. 0.2 M) for the Henry reaction.
Self-Validating Check:
-
Visual Cue: A color shift from light blue (Cu salt) to deep blue/purple confirms the formation of the N,N-chelated copper complex.
-
Control: Run a TLC of the free ligand vs. the complex; the complex should remain at the baseline or show distinct Rf.
Conclusion & Recommendation
(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine is not a "one-size-fits-all" catalyst but a high-value chiral scaffold .
-
Choose this product if:
-
You require a modular precursor to synthesize novel bifunctional organocatalysts (e.g., thioureas).
-
You are performing pharmaceutical synthesis (e.g., pyrrolidine-based antibiotics or antipsychotics) where the specific (3R) stereochemistry is critical for bioactivity.
-
You need a lipophilic chiral base that is soluble in toluene or DCM.
-
-
Choose alternatives (e.g., Proline, DACH) if:
-
You need a cheap, disposable catalyst for simple reactions where high loading (20%) is acceptable.
-
You require an extremely rigid ligand for a standard Henry reaction without optimization.
-
References
-
ChemicalBook. (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine Product Profile & Suppliers. Retrieved from .
-
MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application. Molecules 2023 , 28(5), 2234. Retrieved from .
-
Chem-Impex. (3S)-(+)-1-Benzyl-3-(methylamino)pyrrolidine: Applications in Pharmaceutical Development. Retrieved from .
-
TCI Chemicals. 1-Benzyl-3-(methylamino)pyrrolidine Safety & Specifications. Retrieved from .
Sources
A Comparative Guide: Benchmarking (3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine Against Evans Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the ability to predictably and efficiently control stereochemistry is paramount. For decades, Evans oxazolidinone auxiliaries have stood as a gold standard, offering a robust and well-documented platform for the stereoselective functionalization of carbonyl compounds. However, the continuous pursuit of novel and improved synthetic methodologies necessitates the exploration of alternative chiral controllers. This guide provides a detailed technical comparison between the established Evans auxiliaries and the emerging potential of (3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine as a chiral auxiliary, with a focus on their application in asymmetric alkylation and aldol reactions.
At a Glance: Structural and Mechanistic Distinctions
Evans auxiliaries, typically derived from amino alcohols, offer a rigid oxazolidinone scaffold. This rigidity, coupled with the steric influence of the substituent at the C4 position, effectively shields one face of the enolate derived from the N-acyl derivative, directing incoming electrophiles to the opposite face with high diastereoselectivity.[1][2] The stereochemical outcome is largely dictated by the formation of a chelated Z-enolate, which orients the substituent away from the enolate face.[1]
This compound, a chiral diamine, presents a different structural paradigm. When acylated to form an amide, the resulting chiral environment is defined by the pyrrolidine ring and the stereocenter at C3 bearing the benzyl and methylamino groups. The potential for chelation involving the amide carbonyl and a Lewis acid is a key feature, though the conformational flexibility of the pyrrolidine ring may be greater than that of the oxazolidinone system.
Asymmetric Alkylation: A Head-to-Head Comparison
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction where chiral auxiliaries have proven invaluable.
Evans Auxiliaries in Asymmetric Alkylation:
The alkylation of N-acyl Evans auxiliaries is a well-established and highly predictable process. Deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) generates a Z-enolate, which is stabilized by chelation with the lithium cation. The bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, leading to highly diastereoselective alkylation upon addition of an electrophile. Diastereomeric ratios (d.r.) exceeding 95:5 are commonly achieved for a wide range of alkyl halides.[1]
Conceptual Application of this compound in Asymmetric Alkylation:
While specific, reproducible protocols for the use of N-acyl derivatives of this compound in asymmetric alkylation are not extensively documented in peer-reviewed literature, a hypothetical workflow can be proposed based on the principles of chiral amide chemistry. The secondary amine of the pyrrolidine would be acylated with the desired carboxylic acid derivative. Subsequent deprotonation at the α-carbon would generate a chiral enolate. The stereochemical outcome of the alkylation would then depend on the preferred conformation of this enolate, which would be influenced by the steric hindrance imposed by the benzyl group and the potential for chelation involving a Lewis acid and the amide carbonyl.
A study on a related system, 1-propionylated (S)-(-)-2-(1-methoxy-1-methylethyl)pyrrolidine, in benzylation reactions showed that high diastereomeric excesses (up to 98%) could be achieved, with the selectivity being influenced by the choice of Lewis acid additive.[] This suggests that with proper optimization of reaction conditions (base, solvent, temperature, and Lewis acid), N-acyl derivatives of this compound could potentially direct asymmetric alkylations with high selectivity.
Data Summary: Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield | Reference |
| Evans Auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) | N-Propionyl | Benzyl Bromide | >95:5 | High | [1] |
| (S)-(-)-2-(1-methoxy-1-methylethyl)pyrrolidine (analogue) | N-Propionyl | Benzyl Bromide | up to 98% d.e. | Not specified | [] |
| This compound | N-Propionyl (Hypothetical) | Benzyl Bromide | Data not available | Data not available | N/A |
Asymmetric Aldol Reactions: A Comparative Analysis
The aldol reaction is another cornerstone of organic synthesis where Evans auxiliaries have demonstrated exceptional control over stereochemistry, enabling the formation of two new stereocenters with high predictability.
Evans Auxiliaries in Asymmetric Aldol Reactions:
Conceptual Application of this compound in Asymmetric Aldol Reactions:
Similar to alkylation, the application of N-acyl-(3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine in asymmetric aldol reactions is not well-documented. A proposed pathway would involve the formation of a metal enolate (e.g., lithium, boron, or titanium) of the N-acyl derivative. The stereochemical outcome of the subsequent reaction with an aldehyde would be governed by the facial bias created by the chiral pyrrolidine scaffold. The potential for both the benzyl group and the pyrrolidine ring to influence the transition state geometry exists. A thesis describing the use of 1-propionylated pyrrolidine-based auxiliaries in aldol reactions with benzaldehyde reported modest diastereoselectivity, with the syn:anti ratio being influenced by the choice of Lewis acid.[] This suggests that achieving high diastereoselectivity with this class of auxiliaries in aldol reactions may be more challenging and highly dependent on the specific substrate and reaction conditions.
Data Summary: Asymmetric Aldol Reaction
| Chiral Auxiliary | Substrate | Aldehyde | Diastereoselectivity | Yield | Reference |
| Evans Auxiliary | N-Propionyl | Isobutyraldehyde | >99:1 (syn) | High | [4] |
| 1-Propionylated Pyrrolidine Auxiliaries (analogues) | N-Propionyl | Benzaldehyde | up to 73:27 (syn:anti) | Not specified | [] |
| This compound | N-Propionyl (Hypothetical) | Various | Data not available | Data not available | N/A |
Auxiliary Cleavage: Recovering the Product and the Auxiliary
A critical step in chiral auxiliary-based synthesis is the efficient and non-destructive removal of the auxiliary to reveal the desired chiral product.
Cleavage of Evans Auxiliaries:
A significant advantage of Evans auxiliaries is the variety of mild methods available for their cleavage, allowing for the synthesis of a range of functional groups.
-
To Carboxylic Acids: Hydrolysis with lithium hydroxide and hydrogen peroxide is a standard method.
-
To Alcohols: Reductive cleavage with reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol.
-
To Aldehydes: Milder reducing agents such as diisobutylaluminium hydride (DIBAL-H) can be used to obtain aldehydes.
-
To Esters: Transesterification with alkoxides, for example, sodium methoxide in methanol, produces the methyl ester.
The auxiliary can often be recovered in high yield after cleavage.
Conceptual Cleavage of N-Acyl-(3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine:
The cleavage of the N-acyl bond in the pyrrolidine auxiliary would likely require more forcing conditions than for Evans auxiliaries due to the greater stability of the amide bond.
-
Hydrolysis: Strong acidic or basic hydrolysis would likely cleave the amide bond to yield the carboxylic acid. However, these harsh conditions could risk epimerization of the newly formed stereocenter.
-
Reductive Cleavage: Strong reducing agents like LiAlH₄ could reduce the amide to the corresponding amine. Recent developments in photoredox catalysis in the presence of a Lewis acid have shown promise for the reductive cleavage of C-N bonds in N-benzoyl pyrrolidines, suggesting a potential milder alternative.[5] A novel method for the direct aminolysis of N-acyl 'Quat' pyrrolidinone auxiliaries has also been reported, offering a pathway to chiral amides.[6]
The recovery of the this compound auxiliary would depend on the specific cleavage conditions employed.
Experimental Protocols
Protocol 1: Asymmetric Alkylation using an Evans Auxiliary (Representative)
This protocol is a generalized procedure based on established methods.
1. Acylation of the Evans Auxiliary:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise.
-
Stir the solution for 15 minutes, then add propionyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Purify the N-propionyl oxazolidinone by flash chromatography.
2. Diastereoselective Alkylation:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Add LDA (1.1 eq.) dropwise and stir for 30 minutes to form the lithium enolate.
-
Add benzyl bromide (1.2 eq.) and stir at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with ethyl acetate and purify by flash chromatography to obtain the alkylated product.
3. Auxiliary Cleavage to the Carboxylic Acid:
-
Dissolve the alkylated product (1.0 eq.) in a mixture of THF and water (4:1) and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by aqueous lithium hydroxide (2.0 eq.).
-
Stir the mixture at 0 °C for 2-4 hours.
-
Quench the excess peroxide with aqueous sodium sulfite.
-
Extract the chiral auxiliary with dichloromethane.
-
Acidify the aqueous layer with HCl and extract the chiral carboxylic acid with ethyl acetate.
Visualizing the Workflows
Caption: General workflows for asymmetric synthesis using Evans and hypothetical pyrrolidine auxiliaries.
Conclusion and Future Outlook
Evans auxiliaries remain a highly reliable and predictable tool for asymmetric synthesis, backed by decades of research and a vast library of successful applications. Their rigid scaffold, well-understood mechanism of stereocontrol, and versatile cleavage protocols make them a first choice for many synthetic challenges.
The potential of this compound as a direct competitor to Evans auxiliaries in the context of N-acyl enolate chemistry is, at present, largely unexplored in publicly available literature. While related pyrrolidine-based auxiliaries have shown promise, particularly in asymmetric alkylations, they appear to be more sensitive to reaction conditions, and achieving high diastereoselectivity may require more extensive optimization. The development of mild and efficient cleavage methods for N-acyl pyrrolidines is also a critical area for future research.
For researchers seeking to explore novel chiral auxiliaries, this compound and its derivatives represent an intriguing, albeit challenging, area of investigation. Future studies systematically evaluating the impact of N-acyl substituents, bases, solvents, and Lewis acid additives on the diastereoselectivity of reactions employing this auxiliary are needed to fully assess its potential and to determine if it can indeed offer a viable and advantageous alternative to the venerable Evans auxiliaries.
References
-
N-Acyl 'Quat' pyrrolidinone auxiliary as a chiral amide equivalent via direct aminolysis. Journal of the Chemical Society, Perkin Transactions 1. ([Link])
-
Diastereoselectivity in enolate alkylation reactions. Chemistry Stack Exchange. ([Link])
-
Pyrrolidines as Chiral Auxiliaries. Semantic Scholar. ([Link])
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. ([Link])
-
Asymmetric Synthesis. University of Nairobi. ([Link])
-
Accessing Perfluoroaryl Sulfonimidamides and Sulfoximines via Photogenerated Perfluoroaryl Nitrenes: Synthesis and Application as a Chiral Auxiliary. The Journal of Organic Chemistry. ([Link])
-
Chiral auxiliary. Wikipedia. ([Link])
-
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC. ([Link])
-
Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol. J-STAGE. ([Link])
-
-
Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. Request PDF. ([Link])
-
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. ([Link])
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. IRIS. ([Link])
-
Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. PubMed Central. ([Link])
-
2.14 Selected Diastereoselective Reactions: Enolate Alkylation. Request PDF. ([Link])
-
Mechanistic interrogation of the asymmetric lithiation-trapping of N-thiopivaloyl azetidine and pyrrolidine. Chemical Communications (RSC Publishing). ([Link])
-
Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3). Organic Chemistry Portal. ([Link])
-
Asymmetric Alkylation. Buchler GmbH. ([Link])
-
Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline**. DSpace@MIT. ([Link])
-
Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique. ([Link])
-
Diastereoselective C–H Bond Amination for Disubstituted Pyrrolidines. PMC. ([Link])
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. ([Link])
-
Asymmetric Alkylation of N-Sulfonylbenzamides with Vinyl Ethers via C-H Bond Activation Catalyzed by Hydroxoiridium/Chiral Diene Complexes. PubMed. ([Link])
-
Efficient and Environmentally Benign Oxidative Cleavage of Pyrrolidine-2-methanols to γ-Lactams Using 2-Iodobenzamide as a Catalyst and Oxone. PubMed. ([Link])
- Method of using α-substituted benzylamine chiral auxiliary synthetic reagents.
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling (3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
(3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine , a substituted pyrrolidine, is a valuable building block in pharmaceutical research and development. Due to its chemical nature as a secondary amine, it requires careful handling to mitigate potential hazards. Amines as a class of compounds can cause irritation to the skin, eyes, and respiratory system.[1][2] More specifically, safety data for structurally similar compounds indicate that N-benzylated pyrrolidines can cause severe skin burns and eye damage.[3][4][5] Therefore, a robust understanding and implementation of appropriate personal protective equipment (PPE) are paramount for ensuring laboratory safety.
This guide will detail the necessary PPE, engineering controls, and safe handling practices, followed by proper disposal procedures.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before handling this compound, a thorough risk assessment is crucial.[1] The primary hazards are associated with its potential corrosivity and irritation.[3][4][5]
Engineering Controls are the most effective way to minimize exposure.
-
Fume Hood: Always handle this compound within a certified chemical fume hood to control airborne vapors and prevent inhalation.[6][7]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[8][9]
-
Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly.[7][10]
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is necessary to prevent skin and eye contact, and inhalation of any vapors.
Direct contact with the eyes can cause serious damage.[3][4]
-
Safety Goggles: Tightly fitting chemical splash goggles are mandatory.[11]
-
Face Shield: For tasks with a higher risk of splashing, such as transferring large quantities, a face shield should be worn in addition to safety goggles.[6][11]
Gloves:
| Glove Material | Recommendation | Rationale |
| Nitrile | Good for incidental contact. | Nitrile gloves offer good resistance to a range of chemicals. However, for prolonged contact, they may not be suitable.[12][13][14] Immediately remove and replace gloves upon any splash. |
| Neoprene | Recommended for extended use. | Neoprene generally provides better protection against amines and other corrosive substances compared to nitrile. |
| Butyl Rubber | Excellent for high-risk tasks. | Butyl rubber offers superior resistance to many organic compounds and is a good choice for handling larger quantities or for spill cleanup. |
Important Note: Always consult the glove manufacturer's specific chemical resistance guide for the most accurate information.[15] Proper glove removal technique is essential to avoid contaminating your skin.[11]
Protective Clothing:
-
Laboratory Coat: A flame-retardant lab coat should be worn at all times.[11]
-
Chemical-Resistant Apron: When handling larger quantities, a chemical-resistant apron over the lab coat is recommended.
-
Full-Body Suit: In the event of a large spill or for emergency response, a complete chemical-resistant suit is necessary.[11]
-
Closed-toe Shoes: Never wear open-toed shoes in a laboratory.
While working in a fume hood should prevent the need for respiratory protection, it is important to have respirators available for emergencies or situations where ventilation is inadequate.
-
Air-Purifying Respirator (APR): If a risk assessment indicates the potential for exceeding exposure limits, a NIOSH-approved APR with organic vapor cartridges is recommended.[1][7][11]
-
Self-Contained Breathing Apparatus (SCBA): For major spills or in oxygen-deficient environments, an SCBA is required.[7][11]
Safe Handling and Operational Plan
A clear, step-by-step operational plan ensures that all safety measures are consistently followed.
Caption: Workflow for safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Handling:
-
Retrieve the chemical from its designated storage area. Amines should be stored in a cool, well-ventilated area away from incompatible materials like strong acids and oxidizers.[1][16]
-
Perform all manipulations, including weighing and transferring, inside the fume hood.
-
Use compatible labware (e.g., glass, stainless steel). Be aware that some amines can react with certain metals.[17]
-
-
Post-Handling:
Disposal Plan: Environmental Responsibility
Proper disposal is a critical component of the chemical lifecycle to prevent environmental contamination.[1][17]
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, labeled, and sealed container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and absorbent pads, must be treated as hazardous waste.[11]
-
Disposal Procedure: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[4][18][19] Never pour this chemical down the drain.[11][20]
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- What are the Health and Safety Guidelines for Using Amines?. Vertex AI Search.
- Hazardous Substance Fact Sheet. NJ.gov.
- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY D
- SAFETY D
- PYRROLIDINE FOR SYNTHESIS. Loba Chemie.
- SAFETY D
- 1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol. AK Scientific, Inc..
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- SAFETY D
- SAFETY D
- SAFETY D
- Material Safety D
- Fisher Scientific Chemicals - SAFETY D
- SAFETY D
- Guidance on Safe Storage of Chemicals in Labor
- Pyrrolidine. Apollo Scientific.
- 1-Benzylpyrrolidin-3-one. Apollo Scientific.
- Hazard Watch: Amines in the workplace. RPS Group.
- Glove Comp
- HD-7669 - Safety D
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.
- Glove Material Chemical Resistance. SKS Bottle & Packaging.
- Gloves Chemical Resistance Chart. Gloves By Web.
- Ansell Chemical Resistance Glove Chart. Ansell.
- (3S)-(+)-1-Benzyl-3-(methylamino)pyrrolidine. SDS Manager.
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- 2. Amines | RPS [rpsgroup.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.de [fishersci.de]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 12. calpaclab.com [calpaclab.com]
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- 17. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
